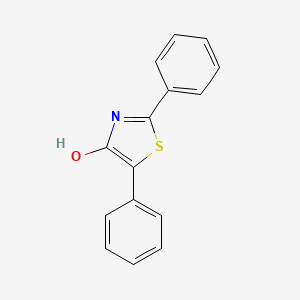

2,5-Diphenyl-1,3-thiazol-4-ol

Übersicht

Beschreibung

2,5-Diphenyl-1,3-thiazol-4-ol is a heterocyclic compound that features a thiazole ring substituted with phenyl groups at the 2 and 5 positions and a hydroxyl group at the 4 position. Thiazoles are known for their aromaticity and are significant in various fields due to their biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diphenyl-1,3-thiazol-4-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of α-bromoacetophenone with thiourea, followed by cyclization to form the thiazole ring. The reaction conditions often involve heating under reflux in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and yields under solvent-free conditions .

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Diphenyl-1,3-thiazol-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form corresponding thiazolidine derivatives.

Substitution: Electrophilic substitution reactions can occur at the phenyl rings.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

Oxidation: Formation of 2,5-diphenyl-1,3-thiazol-4-one.

Reduction: Formation of 2,5-diphenylthiazolidine.

Substitution: Formation of halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1. Anticancer Activity

2,5-Diphenyl-1,3-thiazol-4-ol and its derivatives have shown promising anticancer properties. For instance, compounds synthesized from thiazole derivatives have been tested against various cancer cell lines. A study indicated that certain thiazole derivatives exhibited significant cytotoxicity against human glioblastoma U251 cells and melanoma WM793 cells with IC50 values indicating potent activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 19 | A549 (human lung adenocarcinoma) | 23.30 ± 0.35 |

| Compound 20 | U251 (human glioblastoma) | Not specified |

2. Anticonvulsant Properties

Research has demonstrated that thiazole compounds can exhibit anticonvulsant effects. For example, one study highlighted the efficacy of thiazole-integrated pyrrolidin-2-one analogues in a picrotoxin-induced convulsion model, showcasing significant protective effects .

| Compound | Model | Effective Dose (mg/kg) |

|---|---|---|

| Analogue 2 | Anti-PTZ | 18.4 |

Biochemical Applications

1. Antimicrobial Activity

The antimicrobial potential of this compound has been explored in various studies. Compounds derived from thiazole structures were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, revealing notable antibacterial effects comparable to standard antimicrobial agents .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound 25d | E. coli | 6.25 |

| Compound 25a | S. aureus | 6.25 |

2. Antifungal Activity

The compound has also shown antifungal properties against species like Candida albicans. Certain derivatives were found to be equipotent with ketoconazole, indicating their potential as antifungal agents .

Industrial Applications

1. Chemical Synthesis

this compound serves as an intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical industry for developing new drugs with enhanced efficacy and reduced side effects.

2. Material Science

Thiazole derivatives are being researched for their use in developing advanced materials due to their unique electronic properties and stability under various conditions.

Case Studies

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of thiazole derivatives and evaluated their activity against several cancer cell lines using the MTT assay. The results showed that specific substitutions on the thiazole ring significantly enhanced anticancer activity, highlighting the importance of structure-activity relationships in drug design .

Case Study 2: Antimicrobial Testing

In another investigation, a variety of thiazole derivatives were screened for antimicrobial activity against multiple pathogens. The findings indicated that certain compounds exhibited superior activity against resistant strains of bacteria compared to conventional antibiotics .

Wirkmechanismus

The mechanism of action of 2,5-Diphenyl-1,3-thiazol-4-ol involves its interaction with various molecular targets:

Enzyme Inhibition: It can inhibit enzymes such as kinases and proteases, which are crucial in cancer cell proliferation.

Pathway Modulation: It affects signaling pathways involved in cell growth and apoptosis, making it a potential candidate for anticancer therapy.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-Disubstituted Thiazoles: These compounds also exhibit significant biological activities, including antimicrobial and anticancer properties.

Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and are known for their antimicrobial and antiviral activities.

Uniqueness

2,5-Diphenyl-1,3-thiazol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual phenyl substitution enhances its aromaticity and stability, making it a valuable compound in various research and industrial applications.

Biologische Aktivität

2,5-Diphenyl-1,3-thiazol-4-ol is a thiazole derivative with significant biological activity across various domains, including antimicrobial, anticancer, and neuroprotective effects. This article delves into its mechanisms of action, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 253.32 g/mol. Its structure features a thiazole ring with two phenyl substituents at the 2 and 5 positions, which contribute to its chemical reactivity and biological properties.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. It inhibits bacterial growth by targeting specific enzymes involved in bacterial metabolism. For instance, studies have shown that it disrupts the function of bacterial enzymes, leading to cell death.

Anticancer Activity

The compound has demonstrated cytotoxic effects against various cancer cell lines. Its mechanism includes:

- Induction of Apoptosis : It promotes programmed cell death in cancer cells through mitochondrial pathways.

- Inhibition of Cell Proliferation : Research indicates that it can halt the cell cycle in cancerous cells, preventing their division .

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties. It appears to modulate signaling pathways associated with neurodegenerative diseases, potentially offering therapeutic benefits against conditions like Alzheimer's disease .

Cytotoxicity Studies

A series of studies have evaluated the cytotoxicity of this compound against various cancer cell lines using the MTT assay. The results indicate significant activity against:

- HepG2 (liver cancer) : IC50 values indicate potent cytotoxicity.

- HT-29 (colon cancer) : Similar results were observed.

- MCF-7 (breast cancer) : The compound showed promising results compared to standard chemotherapeutic agents .

Case Studies

One notable case study involved the evaluation of thiazole derivatives in clinical settings. Thiazole compounds were tested for their anticonvulsant activity in animal models. The results indicated that analogues of this compound exhibited anticonvulsant effects comparable to established medications like ethosuximide .

Eigenschaften

IUPAC Name |

2,5-diphenyl-1,3-thiazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NOS/c17-14-13(11-7-3-1-4-8-11)18-15(16-14)12-9-5-2-6-10-12/h1-10,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HICCJUZMDNQOMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60314635 | |

| Record name | 2,5-diphenyl-1,3-thiazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60314635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59484-42-3 | |

| Record name | 59484-42-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-diphenyl-1,3-thiazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60314635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.